N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide
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Overview
Description
The compound N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide is a chemical that likely contains a triazine ring, which is a six-membered heterocyclic compound with three carbon atoms and three nitrogen atoms. The triazine ring in this compound is substituted with dimethylamino groups and a phenoxypropanamide moiety. This structure suggests that the compound could have interesting chemical and physical properties, as well as potential applications in various fields such as materials science or pharmaceuticals.
Synthesis Analysis
The synthesis of compounds related to this compound involves the reaction of aminophenol or aminothiophenol derivatives with amines. For instance, N,N-Bis(dichloro-s-triazinyl)-2-aminophenol reacts with dimethylamine to give N,O-bis(s-triazinyl)-2-aminophenol and N-s-triazinyl-2-aminophenol through a process of aminodechlorination and N→O migration . These reactions are indicative of the potential synthetic routes that could be employed to synthesize the compound , involving the use of dimethylamine and a suitable triazinyl precursor.
Molecular Structure Analysis
The molecular structure of triazine derivatives is characterized by the presence of a triazine ring, which can undergo various substitutions. The vibrational assignments of related compounds, such as N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine, have been studied in the fingerprint region of infrared and Raman spectra . These studies provide insights into the vibrations of different functional groups, which are crucial for understanding the molecular structure of this compound.
Chemical Reactions Analysis
The reactivity of triazine derivatives can be influenced by the presence of ortho-OH or -SH groups. For example, N,N-bis(s-triazinyl)-arylamines that lack these groups are stable against amine attack, while phenoxy-dimethoxy-s-triazine reacts readily with dimethylamine . This suggests that the chemical reactions of this compound would depend on the substituents present on the triazine ring and the surrounding functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from related compounds. The vibrational spectroscopy analysis of N,N-bis(3,5-dimethyl-2-hydroxybenzyl)methylamine provides information on the compound's crystalline, quenched, and molten states . Such analyses are essential for understanding the behavior of the compound under different conditions and can help predict properties like melting point, solubility, and stability.
Scientific Research Applications
Synthesis and Characterization
Bi-Functional Melamine Derivatives : Research by Matsukawa et al. focused on synthesizing bi-functional melamine derivatives, showing how modifications in the melamine structure can impact the properties and potential applications of the resulting compounds, particularly in polymer science (Matsukawa et al., 1980).
Inorganic N-Amino Analogue of Pyrrole : Engelhardt and Park synthesized a compound that acts as an inorganic analogue to pyrrole, illustrating the versatility of triazine derivatives in creating heterocyclic compounds with potential electronic and optical applications (Engelhardt & Park, 1996).
Polymer Science
- Novel Recovery of Nano-Structured Ceria : Veranitisagul et al. utilized a benzoxazine dimer, related in functional group manipulation, to synthesize nano-structured ceria (CeO2), highlighting the potential of using such compounds in nanomaterial synthesis and applications (Veranitisagul et al., 2011).
Biochemistry and Molecular Biology
- Bis-Phenothiazinium Photosensitizers : A study by Wilson et al. on bis-phenothiazinium compounds, which share structural motifs with N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide, explored their application as potent DNA photosensitizers, opening avenues in photodynamic therapy and molecular biology research (Wilson et al., 2008).
Materials Science
- Fluorescent Dyes with Large Stokes Shifts : The synthesis of derivatives of 2-(hydroxytolyl)-4,6-dimethylamino-1,3,5-triazines by Rihn et al. demonstrates the role of triazine derivatives in creating fluorescent dyes with significant applications in materials science, particularly for imaging and sensing applications (Rihn et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-2-phenoxypropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6O2/c1-12(25-13-9-7-6-8-10-13)15(24)18-11-14-19-16(22(2)3)21-17(20-14)23(4)5/h6-10,12H,11H2,1-5H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCBLJZBOIYVJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)N(C)C)N(C)C)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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